tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate
Description
The compound tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate features a piperidine core substituted with a hydroxy group at the 3R position, a methyl group at the 4S position, and a methylene-linked tert-butyl carbamate. This carbamate group serves as a protective moiety for the amine, common in medicinal chemistry to enhance stability and modulate pharmacokinetics .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(4)5-6-13-7-9(12)15/h9,13,15H,5-8H2,1-4H3,(H,14,16)/t9-,12-/m0/s1 |
InChI Key |
OPTIBJJXZAOPNL-CABZTGNLSA-N |
Isomeric SMILES |
C[C@]1(CCNC[C@@H]1O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNCC1O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate typically involves several steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and other advanced techniques to increase the overall efficiency and reduce the cost of production .
Chemical Reactions Analysis
tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity.
In industry, tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate is used in the production of various chemicals and materials. Its unique structure makes it a valuable building block for the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxy and methyl groups on the piperidine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl carbamate group can also play a role in stabilizing the molecule and enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Structural Analog Overview
The following table compares key structural analogs, emphasizing substituent variations, stereochemistry, and physicochemical properties:
Key Differences and Implications
Substituent Effects: Hydroxy vs. Methoxy: The hydroxy group (target compound) enables hydrogen bonding, critical for enzyme inhibition, while methoxy (e.g., ) improves metabolic stability but reduces polarity. Fluorine and Chlorine: Fluorine (e.g., ) enhances membrane permeability via increased lipophilicity, whereas chlorine (e.g., ) may improve binding to hydrophobic pockets in proteins.
Ring System Variations :
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers conformational flexibility, whereas pyrrolidine (5-membered) increases ring strain, affecting binding kinetics and metabolic pathways .
Stereochemistry :
- The 3R,4S configuration in the target compound is critical for chiral recognition in biological systems. For example, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9 ) demonstrates how stereoisomerism can drastically alter pharmacological activity.
Biological Activity
Tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate (CAS Number: 1801693-82-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a tert-butyl carbamate. Its molecular formula is , and it features chiral centers that contribute to its stereochemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.
Biological Activity and Research Findings
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can prevent cell death in astrocytes induced by amyloid beta peptide (Aβ) aggregation. Specifically, it has been observed to reduce levels of inflammatory markers such as TNF-α and free radicals in cell cultures exposed to Aβ .
2. In Vivo Studies
In vivo models have demonstrated that while the compound shows promise in protecting against Aβ-induced toxicity, its efficacy may vary depending on bioavailability in the brain. For instance, studies comparing its effects with established treatments like galantamine indicated that while it provided some protective effects, these were not statistically significant when compared to the control group .
3. Antioxidant Activity
The compound has also been noted for its antioxidant activity. In scopolamine-induced oxidative stress models, it significantly reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, thus suggesting a protective role against oxidative damage .
Data Summary
| Activity | Findings |
|---|---|
| Neuroprotection | Prevents astrocyte cell death induced by Aβ; reduces TNF-α and free radicals |
| In Vivo Efficacy | Moderate protective effects; bioavailability issues compared to galantamine |
| Antioxidant Activity | Reduces MDA levels in oxidative stress models |
Case Studies
Case Study 1: In Vitro Neuroprotection
In a controlled study, astrocytes were treated with Aβ 1-42 alongside this compound. The results showed a significant increase in cell viability from 43.78% (Aβ only) to 62.98% when treated with the compound .
Case Study 2: Scopolamine-Induced Oxidative Stress
In another study focusing on oxidative stress induced by scopolamine, treatment with the compound resulted in decreased MDA levels compared to controls, indicating its potential as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
